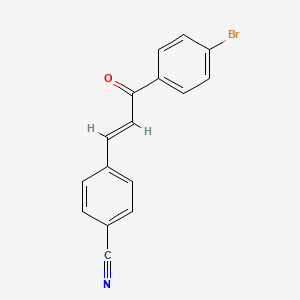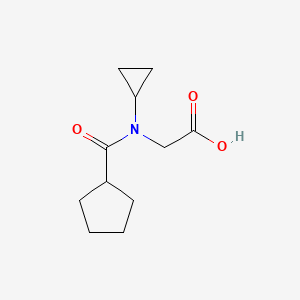
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride is a chemical compound with the molecular formula C7H14ClN3O2 and a molecular weight of 207.66 g/mol . This compound is primarily used as an intermediate in the synthesis of pharmaceutical drugs, particularly in the production of antiviral medications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride involves several steps. One common method includes the reaction of benzotriazole-N,N,N’,N’-tetramethyluronium hexafluorophosphate with the compound in the presence of dimethylformamide (DMF) as a solvent . The reaction mixture is then cooled to -30°C and stirred until the solid dissolves completely. Subsequently, diisopropylethylamine and (2S,4R)-1-(tert-butoxycarbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid are added, and the mixture is warmed to 0°C and stirred for an additional hour . The reaction is quenched with water, and the product is extracted with ethyl acetate, dried over anhydrous sodium sulfate, and purified by silica gel column chromatography .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters .
化学反应分析
Types of Reactions
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols . Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amine derivatives .
科学研究应用
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Utilized in the synthesis of antiviral drugs, particularly those targeting viral proteases.
Industry: Employed in the production of pharmaceuticals and fine chemicals.
作用机制
The mechanism of action of (S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride involves its interaction with specific molecular targets, such as viral proteases . The compound inhibits the activity of these enzymes, preventing the replication of viruses and thereby exerting its antiviral effects . The exact molecular pathways involved in this inhibition are still under investigation .
相似化合物的比较
Similar Compounds
(S)-2-Amino-3-((S)-2-oxopyrrolidin-3-yl)propanamide hydrochloride: A closely related compound with similar chemical structure and properties.
Nirmatrelvir: Another antiviral compound used in the treatment of viral infections.
Uniqueness
(S)-2-Amino-3-((S)-2-oxopiperidin-3-yl)propanamide hydrochloride is unique due to its specific molecular structure, which allows it to interact effectively with viral proteases . This specificity makes it a valuable intermediate in the synthesis of antiviral drugs .
属性
分子式 |
C8H16ClN3O2 |
|---|---|
分子量 |
221.68 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-[(3S)-2-oxopiperidin-3-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C8H15N3O2.ClH/c9-6(7(10)12)4-5-2-1-3-11-8(5)13;/h5-6H,1-4,9H2,(H2,10,12)(H,11,13);1H/t5-,6-;/m0./s1 |
InChI 键 |
RWRQJCPJOZOJNG-GEMLJDPKSA-N |
手性 SMILES |
C1C[C@H](C(=O)NC1)C[C@@H](C(=O)N)N.Cl |
规范 SMILES |
C1CC(C(=O)NC1)CC(C(=O)N)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B14911046.png)













